The terminal alkyne moiety (-C≡C-Si(CH3)3) in TMSEP allows it to participate in various coupling reactions to form new carbon-carbon bonds. Sonogashira coupling with aryl or vinyl halides could be a strategy to introduce complex aromatic or unsaturated functionalities into the molecule []. Additionally, the alkyne can undergo cycloaddition reactions with azides or strained alkenes to form heterocyclic rings [].
The presence of the trifluoromethyl group (-CF3) can influence the reactivity of the molecule in several ways. It can act as a mild electron withdrawing group, affecting the electronic properties of the neighboring pyridine ring. This can be beneficial for certain reactions where controlled reactivity is desired []. Additionally, the trifluoromethyl group can enhance the lipophilicity (fat solubility) of the molecule, which might be advantageous for applications in medicinal chemistry [].
The trimethylsilyl group (Si(CH3)3) can function as a protecting group for the alkyne moiety. This allows for selective functionalization of other parts of the molecule while keeping the alkyne intact. The trimethylsilyl group can be readily removed under specific reaction conditions to reveal the free alkyne for further transformations [].
5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl substituent. Its molecular formula is with a molecular weight of approximately 227.2 g/mol. The compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine exhibits noteworthy biological activities:
The synthesis of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through multiple methods:
The compound has potential applications in various fields:
Interaction studies involving 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1150618-36-2 | 0.84 | Contains bromine instead of trimethylsilyl group |
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 932406-36-5 | 0.84 | Chlorine substitution at the sixth position |
N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 937602-15-8 | 0.83 | Methylated nitrogen atom |
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 869335-75-1 | 0.82 | Chlorine at the fourth position |
The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups distinguishes this compound from others in its class. This structural configuration may enhance its biological activity and solubility properties compared to similar compounds.